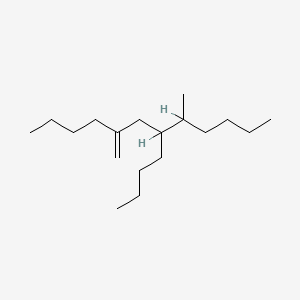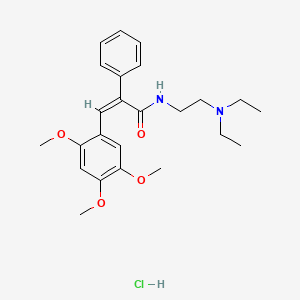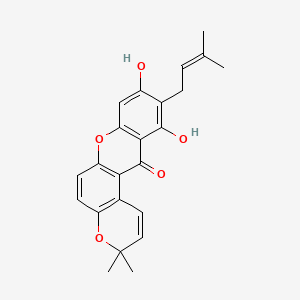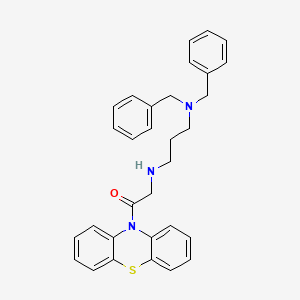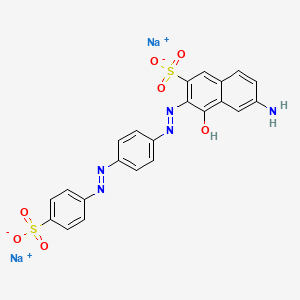
2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 250-798-1: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 250-798-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve:
Starting Materials: The selection of high-purity starting materials is crucial.
Reaction Conditions: Controlled temperature, pressure, and pH levels are maintained to facilitate the desired chemical reactions.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance the reaction efficiency and yield.
Industrial Production Methods
In industrial settings, the production of EINECS 250-798-1 is scaled up to meet commercial demands. The industrial methods include:
Batch Processing: This method involves producing the compound in large batches, ensuring consistency and quality.
Continuous Processing: A more efficient method where the compound is produced continuously, reducing production time and costs.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 250-798-1 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Applications De Recherche Scientifique
EINECS 250-798-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and mechanisms.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of EINECS 250-798-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzyme Activity: The compound can modulate the activity of enzymes involved in various biochemical pathways.
Influencing Gene Expression: It may influence the expression of certain genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
EINECS 250-798-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8: Known for its distinct chemical properties and applications.
EINECS 234-985-5: Used in different industrial and research applications.
EINECS 239-934-0: Recognized for its unique reactivity and applications.
The uniqueness of EINECS 250-798-1 lies in its specific chemical structure and the range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
31775-17-4 |
|---|---|
Formule moléculaire |
C36H34Cl2N6O6 |
Poids moléculaire |
717.6 g/mol |
Nom IUPAC |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-ethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O6/c1-5-49-31-13-9-7-11-29(31)39-35(47)33(21(3)45)43-41-27-17-15-23(19-25(27)37)24-16-18-28(26(38)20-24)42-44-34(22(4)46)36(48)40-30-12-8-10-14-32(30)50-6-2/h7-20,33-34H,5-6H2,1-4H3,(H,39,47)(H,40,48) |
Clé InChI |
LJUPKWWNSAQNRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


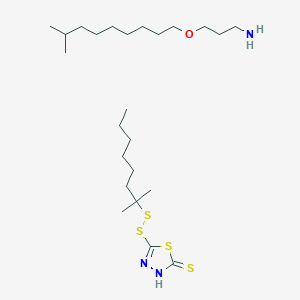

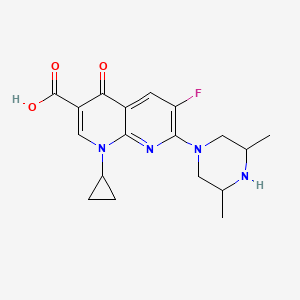
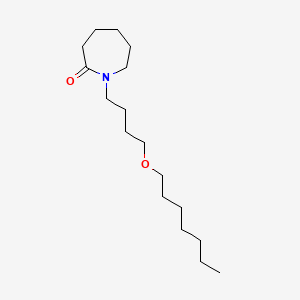
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
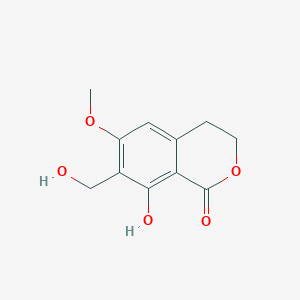
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
